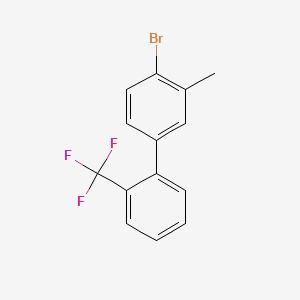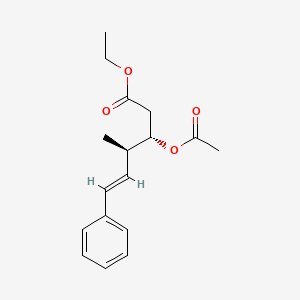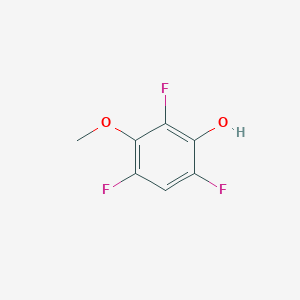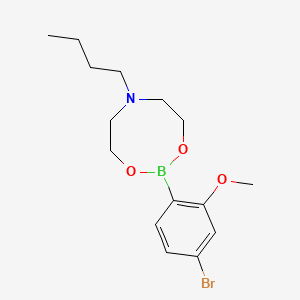
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which is substituted with a 4-bromo-2-methoxyphenyl group and a butyl chain. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2-methoxyphenylboronic acid with a suitable diol under dehydrating conditions to form the boronic ester. The reaction is usually carried out in the presence of a catalyst such as palladium, and the reaction conditions may include heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming the corresponding phenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-bromo-2-methoxyphenylboronic acid.
Reduction: 2-methoxyphenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with various biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications such as BNCT.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methoxyphenylboronic acid: Similar structure but lacks the dioxazaborocane ring.
2-(4-Bromo-2-methoxyphenyl)ethanol: Similar aromatic substitution but different functional groups.
4-Bromo-2-methoxyphenol: Similar aromatic substitution but lacks the boronic ester functionality.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its boronic ester functionality within a heterocyclic ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug development and advanced material synthesis.
Propriétés
Formule moléculaire |
C15H23BBrNO3 |
|---|---|
Poids moléculaire |
356.1 g/mol |
Nom IUPAC |
2-(4-bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C15H23BBrNO3/c1-3-4-7-18-8-10-20-16(21-11-9-18)14-6-5-13(17)12-15(14)19-2/h5-6,12H,3-4,7-11H2,1-2H3 |
Clé InChI |
RHMKFOKVWWAJMP-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
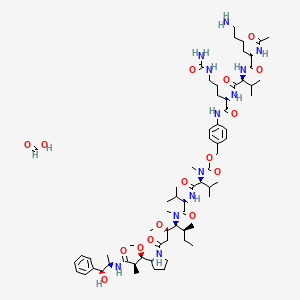
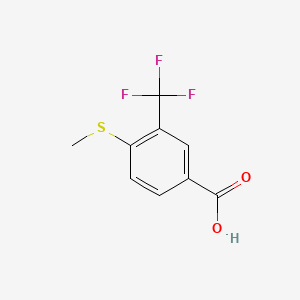
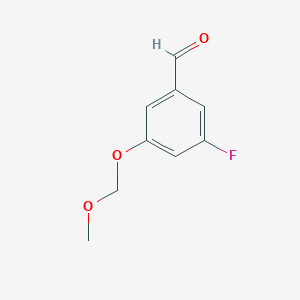
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)



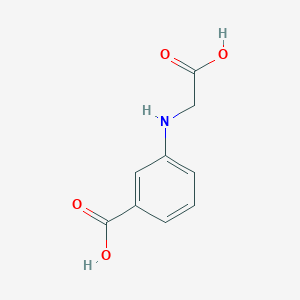

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
